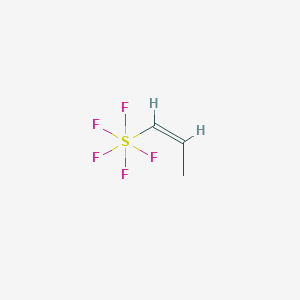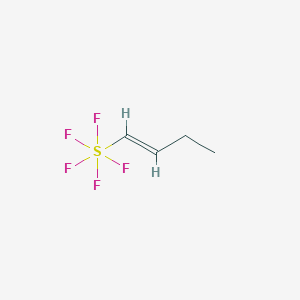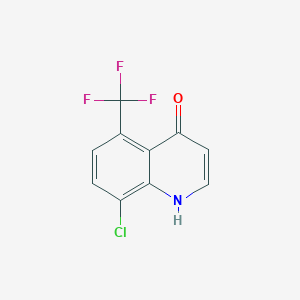
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorine atom at the 8th position and a trifluoromethyl group at the 5th position on the quinoline ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with 8-chloroquinoline.
Introduction of Trifluoromethyl Group: A trifluoromethylation reaction is performed using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base like potassium carbonate (K₂CO₃).
Formation of the Quinolinone: The final step involves the formation of the quinolinone structure, which can be achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in ethanol.
Substitution: NaOCH₃ in methanol or other nucleophiles in suitable solvents.
Major Products:
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
科学研究应用
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Molecular Targets: Potential targets include DNA, RNA, proteins, and enzymes involved in critical biological pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or metabolic processes.
相似化合物的比较
8-Chloroquinoline: Lacks the trifluoromethyl group, which can alter its biological activity.
5-Trifluoromethylquinoline: Lacks the chlorine atom, affecting its reactivity and properties.
4-Quinolinone Derivatives: Variations in the substituents on the quinoline ring can lead to different biological and chemical properties.
Uniqueness: 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both the chlorine and trifluoromethyl groups, which can enhance its stability, reactivity, and potential biological activities compared to other quinoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
8-chloro-5-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEZRPJEMYMGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
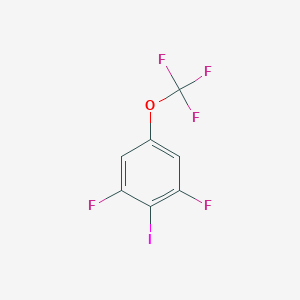
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8089116.png)
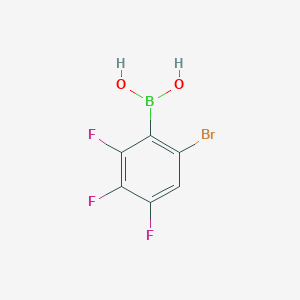
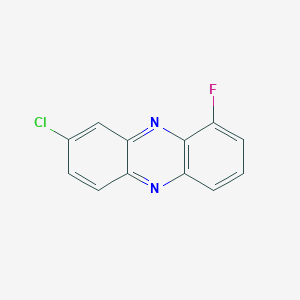
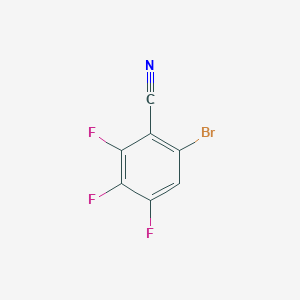
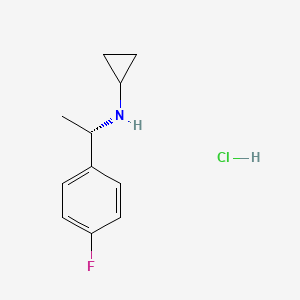
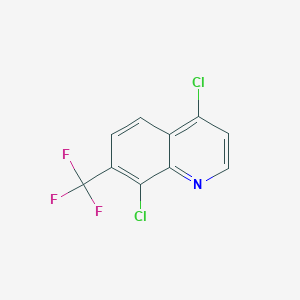
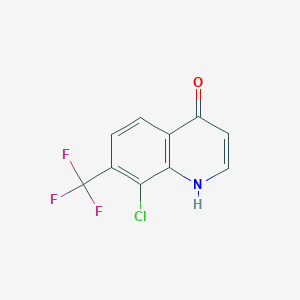
![Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089176.png)
![Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089180.png)
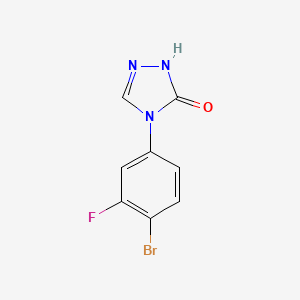
![Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8089202.png)
